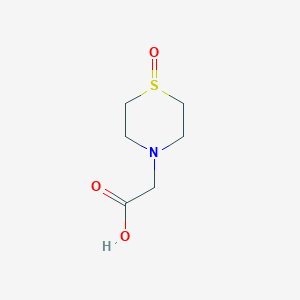

4-Thiomorpholineacetic acid, 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3S |

|---|---|

Molecular Weight |

177.22 g/mol |

IUPAC Name |

2-(1-oxo-1,4-thiazinan-4-yl)acetic acid |

InChI |

InChI=1S/C6H11NO3S/c8-6(9)5-7-1-3-11(10)4-2-7/h1-5H2,(H,8,9) |

InChI Key |

TWWNQWJYPVUSNF-UHFFFAOYSA-N |

SMILES |

C1CS(=O)CCN1CC(=O)O |

Canonical SMILES |

C1CS(=O)CCN1CC(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 4 Thiomorpholineacetic Acid, 1 Oxide

X-ray Crystallography Studies of Thiomorpholine (B91149) 1-Oxides

X-ray crystallography stands as a powerful and definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation and the stereochemistry of its chiral centers. Furthermore, crystallographic analysis reveals the nature of intermolecular interactions, which govern the packing of molecules in the crystal lattice.

Table 1: Representative Crystal Lattice Parameters for a Related Heterocycle

| Parameter | Phase 1 (C2/m) | Phase 2 (P21/n) |

| a (Å) | 9.073 (8) | 7.1305 (5) |

| b (Å) | 7.077 (6) | 5.7245 (4) |

| c (Å) | 5.597 (5) | 8.3760 (6) |

| β (°) | 105.89 (1) | 91.138 (2) |

| Space Group | Monoclinic | Monoclinic |

Data for 1,4-dithiane-1,1,4,4-tetraoxide. researchgate.net

The thiomorpholine ring, in its saturated form, typically adopts a chair conformation, which is the lowest energy arrangement for six-membered rings. The introduction of a sulfoxide (B87167) group and an N-acetic acid substituent in 4-Thiomorpholineacetic acid, 1-oxide is expected to influence the ring's geometry. The orientation of the S=O bond can be either axial or equatorial, leading to different conformational isomers.

Detailed bond lengths and angles for the target molecule are not available, but representative data from related structures can provide an approximation. For instance, in a structurally characterized diorganotin(IV) oxalate (B1200264) hydrate, the Sn-O bond lengths were found to be 2.290 (2) Å and 2.365 (2) Å, while the Sn-C bond length was 2.127 (3) Å. rsc.org In another example of a tin complex, the C-O bond lengths within an oxalate anion were 1.248 (3) Å and 1.254 (3) Å. rsc.org These values are typical for such bonds and similar precision would be expected from a crystal structure analysis of this compound.

The presence of the carboxylic acid group and the sulfoxide group in this compound makes it capable of forming strong intermolecular hydrogen bonds. The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the sulfoxide oxygen is a potent hydrogen bond acceptor. These interactions are expected to play a crucial role in the crystal packing.

In the crystal structure of 1,4-dithiane-1,1,4,4-tetraoxide, extensive C-H···O hydrogen bonds are observed, with each oxygen atom interacting with four neighboring hydrogen atoms. researchgate.net Although these are considered weak hydrogen bonds, their collective effect is significant in stabilizing the crystal structure. In co-crystals involving 4-iodotetrafluorobenzoic acid and 1,4-dithiane, both hydrogen and halogen bonding have been observed, demonstrating the variety of intermolecular forces that can direct crystal packing. researchgate.net For this compound, a complex network of O-H···O and possibly C-H···O hydrogen bonds would be anticipated, leading to a highly organized and stable three-dimensional structure.

The sulfur atom in a sulfoxide is a stereogenic center when the two organic substituents attached to it are different, as is the case in this compound. This gives rise to the possibility of enantiomers. The sulfoxide group has a pyramidal geometry, and the barrier to inversion of this pyramid is high enough for the enantiomers to be stable and separable at room temperature. nih.gov

X-ray crystallography is an ideal technique to determine the absolute stereochemistry of a chiral center, provided that a single crystal of one enantiomer is available and appropriate diffraction data are collected. The oxidation of the sulfur atom in the thiomorpholine ring can result in either the (R) or (S) configuration at the sulfur center. The precise arrangement of the atoms around the sulfur, including the orientation of the oxygen atom and the lone pair of electrons, can be unequivocally determined from the crystallographic data. This information is crucial for understanding the molecule's interaction with other chiral molecules, such as biological receptors. chemicalbook.com

Advanced Spectroscopic Characterization Techniques for Thiomorpholine 1-Oxides

Spectroscopic techniques provide complementary information to X-ray crystallography, offering insights into the electronic environment and connectivity of atoms within a molecule, both in the solid state and in solution.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the case of thiomorpholine 1-oxides, the chemical shifts of the protons and carbons in the heterocyclic ring are particularly informative. The protons adjacent to the sulfoxide group are expected to be shifted downfield compared to the parent thiomorpholine due to the electron-withdrawing nature of the S=O bond. The exact chemical shift will depend on the orientation (axial or equatorial) of the sulfoxide oxygen.

For sparteine (B1682161) N1-oxide, a related compound with a nitrogen-oxide, the ¹H and ¹³C NMR spectra were found to be solvent-dependent, indicating different conformations in different solvents. nih.gov In the ¹H NMR spectrum of a thiomorpholine derivative, the signal for a methyl group appeared as a doublet at δ 0.78 ppm. nih.gov For picolinic acid N-oxide, the proton chemical shifts are observed in the aromatic region, with a notable downfield shift for the proton in the carboxylic acid group.

The ¹³C NMR spectrum of thiomorpholine itself shows signals for the carbon atoms in the ring. Upon oxidation to the sulfoxide, the chemical shifts of the carbons adjacent to the sulfur atom (C2 and C6) would be expected to shift significantly. The presence of the N-acetic acid substituent in this compound would introduce additional signals in both the ¹H and ¹³C NMR spectra, corresponding to the methylene (B1212753) group and the carbonyl carbon of the carboxylic acid.

Table 2: Representative ¹H NMR Chemical Shifts for a Related N-Oxide

| Assignment | Chemical Shift (ppm) |

| A | 17.9 |

| B | 8.464 |

| C | 8.409 |

| D | 7.748 |

| E | 7.685 |

Data for Picolinic Acid N-Oxide in CDCl₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons. The sulfoxide group (S=O) introduces magnetic anisotropy, which influences the chemical shifts of nearby protons. Protons on the carbon atoms adjacent to the sulfoxide (C2 and C6) are expected to be shifted downfield compared to those in thiomorpholine. Similarly, the protons of the acetic acid moiety attached to the nitrogen are also in a distinct chemical environment.

Based on the analysis of related sulfoxide compounds, the expected chemical shifts are detailed below. nih.gov The protons on the carbons alpha to the sulfoxide are diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, likely complex multiplets.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2, H-6 (axial & equatorial) | ~ 2.8 - 3.5 | m (complex multiplets) |

| H-3, H-5 (axial & equatorial) | ~ 3.0 - 3.8 | m (complex multiplets) |

| N-CH₂-COOH | ~ 3.4 | s |

Note: Predicted values are based on related structures and general principles of NMR spectroscopy for sulfoxides. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The electron-withdrawing effect of the sulfoxide group is expected to deshield the adjacent carbons (C2 and C6), causing their signals to appear at a lower field compared to non-oxidized thiomorpholine derivatives. The carbons adjacent to the nitrogen (C3 and C5) and the carbons of the N-acetic acid group will also have characteristic chemical shifts.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2, C-6 | ~ 50 - 55 |

| C-3, C-5 | ~ 55 - 60 |

| N-CH₂-COOH | ~ 60 - 65 |

Note: Predicted values are based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. Key expected correlations would be between the protons on C2 and C3, and between the protons on C5 and C6, confirming the connectivity within the thiomorpholine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons in the ring (H2/C2, H3/C3, H5/C5, H6/C6) and in the acetic acid side chain (N-CH₂/N-CH₂).

Protons on C3/C5 correlating to C2/C6.

Protons of the N-CH₂ group correlating to the ring carbons C3 and C5, as well as the carboxyl carbon (C=O). This would firmly establish the attachment of the acetic acid moiety to the nitrogen atom.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing pharmaceutical and chemical compounds in their solid form. europeanpharmaceuticalreview.compreprints.org For this compound, ssNMR could provide critical information that is inaccessible in solution-state studies. Potential applications include:

Polymorph Identification: ssNMR can distinguish between different crystalline forms (polymorphs) of the compound, as the chemical shifts are highly sensitive to the local molecular environment in the crystal lattice. europeanpharmaceuticalreview.com

Structural Analysis: It can be used to determine the number of crystallographically inequivalent molecules in the unit cell and provide insights into molecular conformation and packing arrangements. europeanpharmaceuticalreview.com

Hydrogen Bonding Analysis: ssNMR is particularly useful for studying the structure and dynamics of hydrogen bonds, which are central to the solid-state structure of this carboxylic acid. It can help characterize the hydrogen bonding network involving the carboxylic acid proton and the sulfoxide or carbonyl oxygen atoms. europeanpharmaceuticalreview.com

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Vibrational Mode Assignments (e.g., S=O stretching, C=O stretching)

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its key functional groups.

Predicted Vibrational Mode Assignments

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| S=O | Stretching | ~ 1040 - 1060 | Strong (IR) |

| C=O (Carboxylic Acid) | Stretching | ~ 1700 - 1725 (H-bonded dimer) | Strong (IR) |

| O-H (Carboxylic Acid) | Stretching | ~ 2500 - 3300 (H-bonded) | Broad, Strong (IR) |

| C-N | Stretching | ~ 1000 - 1250 | Medium (IR) |

Note: Wavenumbers are approximate and can be influenced by the physical state and hydrogen bonding.

The sulfoxide (S=O) stretch is a particularly strong and characteristic band in the IR spectrum. The carbonyl (C=O) stretching frequency is highly indicative of the carboxylic acid group. uobabylon.edu.iq

Analysis of Hydrogen Bonding Effects on Vibrational Spectra

Hydrogen bonding significantly influences the vibrational spectra, particularly for the O-H and C=O groups of the carboxylic acid moiety. uobabylon.edu.iqmatanginicollege.ac.in In the solid state or in concentrated solutions, carboxylic acids typically form intermolecular hydrogen-bonded dimers.

O-H Stretching: The strong hydrogen bonding causes the O-H stretching vibration to shift to a lower frequency and appear as a very broad and intense band, often spanning from 2500 to 3300 cm⁻¹. msu.edu This is one of the most characteristic features of a carboxylic acid in an IR spectrum.

C=O Stretching: Hydrogen bonding weakens the carbonyl double bond, resulting in a decrease in its stretching frequency. matanginicollege.ac.inyoutube.com For a hydrogen-bonded dimer, the C=O stretch is typically observed around 1700-1725 cm⁻¹, whereas a "free" non-hydrogen-bonded carbonyl would appear at a higher frequency (around 1760 cm⁻¹). uobabylon.edu.iq

S=O Stretching: The sulfoxide oxygen can also act as a hydrogen bond acceptor. If the carboxylic acid proton forms a hydrogen bond with the sulfoxide oxygen of a neighboring molecule, this would cause a shift in the S=O stretching frequency to a lower wavenumber. The extent of this shift provides information about the strength of the interaction. researchgate.net

The analysis of these spectral shifts provides valuable insight into the intermolecular interactions governing the supramolecular structure of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) would be essential for the initial characterization of this compound. Unlike standard mass spectrometry, HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For this compound (C6H11NO3S), the exact mass would be calculated and compared against the experimentally measured value. A close correlation between the theoretical and observed mass, typically within a few parts per million (ppm), would serve to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is utilized to analyze the fragmentation pathways of a molecule. In this process, the protonated molecular ion ([M+H]+) is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. Analyzing these fragments provides valuable insights into the molecule's structure.

While specific fragmentation data for this compound is not available, the analysis would likely proceed via cleavage of the side chain and fragmentation of the thiomorpholine ring. Key fragmentation patterns would be expected, such as the loss of the acetic acid group or cleavages within the heterocyclic ring structure. The study of related compounds, such as nitro-fatty acids, reveals that fragmentation mechanisms can involve the formation of five- and six-membered heterocyclic rings. nist.gov Automated fragmentation software can also be used to predict fragmentation pathways and assist in the interpretation of mass spectra. researchgate.net

For illustrative purposes, the fragmentation of a related compound can be considered. For example, in the study of certain nitroalkene fatty acids, the fragmentation mechanism involves an initial rearrangement followed by a retrocycloaddition to form fragments containing nitrile and aldehyde moieties. nist.gov

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Formula | C6H11NO3S |

| Molecular Weight | 177.22 g/mol |

| Theoretical Exact Mass | 177.04596 u |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct | [M+H]+ |

| Observed m/z | Data not available |

Electronic Absorption and Emission Spectroscopy (Photophysical Characterization)

Electronic spectroscopy investigates the interaction of a molecule with ultraviolet and visible light, providing information about its electronic structure and photophysical properties.

UV-Vis spectroscopy measures the absorption of light by a compound as a function of wavelength. The resulting spectrum shows one or more absorption bands, with the wavelength of maximum absorbance denoted as λmax. The intensity of this absorption is quantified by the molar absorptivity (ε), a constant that is characteristic of the compound at a specific wavelength.

Specific UV-Vis data for this compound is not documented in the available literature. However, related N-oxide compounds have been studied. For instance, the oxidation product of nicotinic acid, its N-oxide, displays a characteristic λmax at 254 nm. researchgate.net The solvatochromic indicator 4-nitropyridine (B72724) N-oxide exhibits an absorption band in the long-wavelength ultraviolet region, between 330-355 nm. researchgate.net The study of this compound would involve dissolving the compound in a transparent solvent, such as ethanol (B145695) or water, and recording its absorption spectrum to determine its characteristic λmax and molar absorptivity.

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing it. Fluorescence is a short-lived emission from the singlet excited state, while phosphorescence is a longer-lived emission from the triplet excited state. These properties are highly dependent on the molecular structure and its environment.

There is no available information on the fluorescence or phosphorescence properties of this compound. To characterize these properties, an emission spectrum would be recorded by exciting the molecule at its absorption maximum (λmax) and measuring the emitted light at various wavelengths. The quantum yield, which is the ratio of emitted photons to absorbed photons, and the lifetime of the excited state would also be key parameters to determine.

The polarity of the solvent can influence the electronic absorption and emission spectra of a compound, a phenomenon known as solvatochromism. By measuring the spectra in a series of solvents with varying polarities, it is possible to gain insight into the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule.

For example, the spectroscopic properties of 4-nitropyridine N-oxide have been shown to be dependent on the hydrogen-bond donor ability of the solvent. researchgate.net A similar investigation for this compound would involve recording its UV-Vis and fluorescence spectra in a range of solvents and analyzing the shifts in the absorption and emission maxima.

Table 2: Illustrative UV-Vis Absorption Data for Related N-Oxide Compounds

| Compound | Solvent | λmax (nm) | Reference |

| N-Oxide of Nicotinic Acid | Acetate Buffer | 254 | researchgate.net |

| 4-Nitropyridine N-Oxide | Various | 330-355 | researchgate.net |

| This compound | Not Available | Not Available |

Computational Chemistry and Theoretical Investigations of 4 Thiomorpholineacetic Acid, 1 Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Thiomorpholineacetic acid, 1-oxide, DFT calculations can elucidate its fundamental chemical and physical properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, the thiomorpholine (B91149) ring is expected to adopt a chair-like conformation, which is common for six-membered saturated heterocyclic rings.

Table 1: Representative Conformational Energy Data (Note: This table is illustrative and not based on published data for this specific compound.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| Chair, S=O equatorial, Acetic Acid extended | 0.00 | -175.0 |

| Chair, S=O axial, Acetic Acid extended | 1.52 | -178.2 |

| Twist-boat, S=O equatorial, Acetic Acid folded | 5.89 | 65.3 |

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure provides insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For this compound, the HOMO is likely to be localized around the electron-rich sulfoxide (B87167) group and the lone pair of the nitrogen atom. The LUMO is expected to be distributed over the carboxylic acid group, particularly the C=O bond. A molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. These theoretical spectra can be compared with experimental spectra to confirm the structure of the synthesized compound.

Key vibrational frequencies for this compound would include the S=O stretch, the C=O stretch of the carboxylic acid, the O-H stretch, and various C-H and C-N stretching and bending modes. The NIST database provides extensive compilations of vibrational frequencies for a wide range of molecules, which can serve as a reference for assigning the calculated vibrational modes. mdpi.com

Table 2: Predicted Key Vibrational Frequencies (Note: This table is illustrative and not based on published data for this specific compound.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (carboxylic acid) | ~3400-3500 |

| C=O stretch (carboxylic acid) | ~1700-1750 |

| S=O stretch (sulfoxide) | ~1030-1070 |

| C-N stretch | ~1100-1200 |

Intermolecular Interaction Energy Calculations (e.g., hydrogen bonding)

The carboxylic acid group in this compound makes it capable of forming strong hydrogen bonds. Computational methods can be used to calculate the energy of these interactions, for example, by studying the formation of dimers. The sulfoxide oxygen can also act as a hydrogen bond acceptor. Understanding these intermolecular forces is essential for predicting the crystal packing and the behavior of the molecule in solution.

Transition State Characterization for Reaction Pathways

DFT can also be used to model chemical reactions involving this compound. By locating the transition state structures, which are saddle points on the potential energy surface, the energy barriers for various reaction pathways can be calculated. This provides valuable information on the kinetics and mechanism of potential reactions, such as esterification of the carboxylic acid or further oxidation of the sulfoxide.

Chemical Reactivity and Reaction Mechanisms of 4 Thiomorpholineacetic Acid, 1 Oxide

Oxidation and Reduction Pathways of the Sulfoxide (B87167) Moiety

The sulfur atom in 4-thiomorpholineacetic acid, 1-oxide exists in a chiral sulfoxide state, which is intermediate in the oxidation continuum of sulfur. This allows for both further oxidation to the corresponding sulfone and reduction back to the sulfide (B99878).

Oxidation to Sulfone:

The sulfoxide can be readily oxidized to the corresponding sulfone, 4-thiomorpholineacetic acid, 1,1-dioxide. This transformation is typically achieved using strong oxidizing agents. Common reagents for this purpose include hydrogen peroxide, often in the presence of a catalyst, peroxy acids such as meta-chloroperbenzoic acid (m-CPBA), and potassium permanganate (B83412). organic-chemistry.org The reaction proceeds via the nucleophilic attack of the sulfoxide oxygen on the electrophilic oxidant.

Table 1: Common Oxidizing Agents for Sulfoxide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temperatures |

| meta-Chloroperbenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂) at room temp. |

| Potassium Permanganate (KMnO₄) | Aqueous solution, often under acidic or basic conditions |

The resulting sulfone is generally a highly stable, crystalline solid with increased polarity compared to the sulfoxide.

Reduction to Sulfide:

Conversely, the sulfoxide can be reduced to the parent sulfide, 4-thiomorpholineacetic acid. A variety of reducing agents can effect this transformation, with the choice of reagent often depending on the presence of other reducible functional groups in the molecule. organic-chemistry.org Common reducing agents include phosphorus-based reagents like triphenylphosphine, and hydride sources such as sodium borohydride (B1222165) in the presence of certain additives.

Table 2: Common Reducing Agents for Sulfoxide to Sulfide Conversion

| Reducing Agent | Typical Conditions |

| Triphenylphosphine (PPh₃) | Often requires a co-reagent like I₂ or CCl₄ |

| Sodium Borohydride (NaBH₄) | In the presence of additives like CoCl₂ |

| Titanium(III) chloride (TiCl₃) | Aqueous or alcoholic solvents |

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality in this compound undergoes reactions typical of this class of compounds, most notably esterification and amide bond formation.

Esterification:

Esterification of the carboxylic acid group can be achieved by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The equilibrium of this reaction is typically driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. openstax.org

Amide Formation:

The formation of amides from the carboxylic acid group requires activation to generate a more reactive intermediate. This is commonly achieved using coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The activated carboxylic acid then readily reacts with a primary or secondary amine to form the corresponding amide.

Reactivity at the Ring Nitrogen Atom

The nitrogen atom in the thiomorpholine (B91149) ring is a tertiary amine. Its reactivity is influenced by the presence of the electron-withdrawing acetic acid group and the sulfoxide moiety. While the lone pair on the nitrogen is available for reaction, its nucleophilicity is somewhat attenuated. Nevertheless, the nitrogen can undergo reactions such as quaternization.

N-Alkylation (Quaternization):

The nitrogen atom can react with alkylating agents, such as alkyl halides, to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge on the nitrogen atom and can significantly alter the physical and chemical properties of the molecule.

Ring-Opening and Ring-Closure Reactions of the Thiomorpholine Ring

The thiomorpholine ring in this compound is generally stable under many reaction conditions. However, under forcing conditions or through specific reaction pathways, ring-opening or rearrangement reactions can occur.

Pummerer Rearrangement:

A characteristic reaction of sulfoxides bearing an α-proton is the Pummerer rearrangement. khanacademy.org In the presence of an activating agent, such as acetic anhydride, the sulfoxide can rearrange to form an α-acyloxythioether. For this compound, this could potentially lead to the formation of a transient thionium (B1214772) ion intermediate, which could then be trapped by a nucleophile. This rearrangement can be a pathway to more complex heterocyclic structures.

While specific studies on ring-opening reactions of this compound are not extensively documented, related heterocyclic systems can undergo cleavage under strong reductive or oxidative conditions.

Stereochemical Aspects of Reactions Involving the Sulfoxide Moiety

The sulfoxide group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The stereochemistry at the sulfur atom can influence the outcome of reactions at adjacent centers and can be controlled in certain synthetic procedures.

The oxidation of the precursor sulfide, 4-thiomorpholineacetic acid, can be performed stereoselectively using chiral oxidizing agents or biocatalytic methods. This allows for the preparation of enantiomerically enriched or pure forms of the sulfoxide. The stereochemical integrity of the sulfoxide during subsequent reactions is an important consideration, as some transformations may proceed with retention or inversion of configuration at the sulfur center.

Electrophilic and Nucleophilic Reactions of the Compound

The presence of both electron-rich and electron-deficient centers in this compound allows it to participate in both electrophilic and nucleophilic reactions.

Nucleophilic Character:

The lone pairs of electrons on the sulfoxide oxygen and the ring nitrogen can act as nucleophiles. The sulfoxide oxygen can be protonated or can coordinate to Lewis acids, which can activate the molecule for further reactions. The nitrogen atom, as a tertiary amine, can also act as a nucleophile, as discussed in the context of N-alkylation.

Electrophilic Character:

The carbonyl carbon of the carboxylic acid group is an electrophilic center and is susceptible to attack by nucleophiles, leading to esterification or amidation as previously described. libretexts.org Additionally, under certain conditions, such as in the Pummerer rearrangement, an electrophilic sulfur species (thionium ion) can be generated.

Catalytic Mechanisms Involving Thiomorpholine 1-Oxide as a Ligand or Intermediate

The heteroatoms (N, S, O) in this compound provide potential coordination sites for metal ions. This suggests that the compound or its derivatives could serve as ligands in coordination chemistry and catalysis. The sulfoxide oxygen, the carboxylate group, and the ring nitrogen can all potentially bind to a metal center, leading to the formation of various coordination complexes.

While the catalytic applications of this compound itself are not extensively reported, related thiomorpholine and sulfoxide-containing molecules have been used as ligands in a variety of metal-catalyzed reactions. The specific steric and electronic properties imparted by the thiomorpholine-1-oxide acetic acid framework could lead to unique catalytic activities.

Biochemical Interactions and in Vitro Chemical Studies

Non-Covalent Interactions with Biomolecules

Non-covalent interactions are fundamental to the biological activity of many molecules, governing their recognition, binding, and function. For 4-Thiomorpholineacetic acid, 1-oxide, these interactions are primarily dictated by its structural features: a thiomorpholine (B91149) ring with a sulfoxide (B87167) group, and an acetic acid moiety. These functional groups can participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, with biomolecules such as proteins and nucleic acids.

Binding Affinity and Stoichiometry Studies

Currently, there is a lack of specific experimental data in the public domain detailing the binding affinity and stoichiometry of this compound with specific proteins or nucleic acids. Such studies, often conducted using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), would be necessary to quantify the strength of these interactions and the molar ratios in which the compound binds to its biological targets. Without this direct evidence, any discussion on binding affinity remains speculative and would be based on comparisons with structurally analogous compounds.

Structural Analysis of Formed Complexes

The formation of stable complexes between a small molecule and a biomolecule is often dependent on a network of non-covalent interactions. In the case of this compound, the carboxylate group is a prime candidate for forming strong hydrogen bonds and salt bridges with positively charged amino acid residues (e.g., arginine, lysine) in a protein's binding pocket. The sulfoxide group, with its polar nature, can also act as a hydrogen bond acceptor. Furthermore, the thiomorpholine ring, although not aromatic, can participate in hydrophobic interactions.

While specific crystallographic or NMR spectroscopic data for complexes involving this compound are not available, the principles of molecular recognition suggest that hydrogen bonding would be a key stabilizing force in any potential complex.

Influence of Oxidation State and pH on Interaction Thermodynamics and Kinetics

The thermodynamics and kinetics of binding between this compound and biomolecules would be significantly influenced by both pH and the oxidation state of the sulfur atom.

The protonation state of the carboxylic acid group is directly dependent on the ambient pH. At physiological pH (around 7.4), the carboxylic acid is expected to be deprotonated, bearing a negative charge. This would favor electrostatic interactions with positively charged residues on a binding partner. Changes in pH would alter the charge distribution and could either enhance or diminish the binding affinity.

Enzymatic Transformations of this compound

The metabolic fate of a compound is a key determinant of its biological activity and duration of action. In vitro studies using liver microsomes or purified enzymes are instrumental in identifying potential metabolic pathways. For this compound, a likely route of enzymatic transformation involves the cytochrome P450 (CYP) family of enzymes.

Research on the related compound, thiomorpholine, has shown that it can undergo S-oxidation catalyzed by cytochrome P450 enzymes. This suggests that this compound, which already possesses a sulfoxide group, could be a substrate for further oxidation to the corresponding sulfone by CYP enzymes. Additionally, other metabolic transformations, such as modifications to the acetic acid side chain or ring-opening reactions, could also occur, though specific experimental evidence for these pathways is currently lacking.

Interactions with Metal Ions and Metal Coordination Studies

The presence of a carboxylate group and a sulfoxide group gives this compound the potential to act as a ligand and coordinate with various metal ions. The carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. The oxygen atom of the sulfoxide group can also act as a coordination site.

Environmental Fate and Degradation Studies of 4 Thiomorpholineacetic Acid, 1 Oxide

Hydrolysis Pathways and Kinetics

Currently, there is a lack of specific studies in the peer-reviewed scientific literature that investigate the hydrolysis pathways and kinetics of 4-Thiomorpholineacetic acid, 1-oxide. While general mechanisms for the hydrolysis of sulfoxides exist, often requiring specific catalytic conditions, no data is available for this particular compound under environmentally relevant conditions (e.g., varying pH and temperature). researchgate.net

Photodegradation Mechanisms

Detailed studies on the photodegradation mechanisms of this compound are not available in the current scientific literature. General studies on other sulfoxide-containing compounds indicate that photostability can vary widely depending on the molecular structure and the presence of other functional groups. nih.gov However, without specific experimental data for this compound, its susceptibility to direct or indirect photodegradation in the environment remains uncharacterized.

Microbial Degradation and Biotransformation

While direct microbial degradation studies on this compound are not documented, extensive research on the parent compound, thiomorpholine (B91149), provides significant insights into its biotransformation. The formation of a sulfoxide (B87167) is a key step in the microbial degradation of thiomorpholine.

Studies on Mycobacterium aurum MO1 have shown that the degradation of thiomorpholine is initiated by a cytochrome P450 enzyme. nih.gov This enzymatic action leads to the oxidation of the sulfur atom, resulting in the formation of thiomorpholine-1-oxide as a primary intermediate. nih.govnih.govresearchgate.net Following this initial S-oxidation, the metabolic pathway proceeds via the cleavage of a C-N bond in the heterocyclic ring. nih.govasm.orgasm.org

The general microbial degradation pathway for thiomorpholine is as follows:

Step 1: S-oxidation: Thiomorpholine is oxidized to Thiomorpholine-1-oxide. nih.gov

Step 2: Ring Cleavage: The C-N bond of the thiomorpholine ring is cleaved. nih.gov

Step 3: Formation of Thiodiglycolic Acid: The resulting intermediate is converted to thiodiglycolic acid. nih.govnih.gov

This pathway has been observed in various Mycobacterium species, suggesting it is a common route for the biodegradation of thiomorpholine in the environment. nih.govasm.orgasm.org

Volatilization Studies

There are no specific studies available in the scientific literature that have investigated the volatilization potential of this compound from soil or water. An assessment of its potential to volatilize would require data on its vapor pressure and Henry's Law constant, which are currently not reported.

Environmental Mobility and Transport in Different Matrices (e.g., soil, water)

Specific data from studies on the environmental mobility and transport of this compound in matrices such as soil and water are not available. To predict its mobility, parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) would need to be determined. The presence of the carboxylic acid group and the sulfoxide group suggests that the compound is likely to be water-soluble, which could influence its transport in aqueous environments.

Identification and Chemical Characterization of Degradation Products

As this compound is itself a potential degradation product of other compounds, its own degradation products are of interest. Based on the established microbial degradation pathway of thiomorpholine, the primary degradation products identified after the formation of the sulfoxide intermediate is thiodiglycolic acid. nih.govnih.gov

The degradation pathway is initiated by Mycobacterium species and involves the following identified intermediates from the parent compound thiomorpholine: nih.govnih.govresearchgate.net

| Precursor Compound | Key Intermediate | Major Degradation Product |

| Thiomorpholine | Thiomorpholine-1-oxide | Thiodiglycolic acid |

It is plausible that the microbial degradation of this compound would proceed through a similar ring-opening mechanism, although the resulting degradation products would retain the N-acetic acid moiety or be further metabolized. Specific analytical studies would be required to identify and characterize these potential degradation products.

Advanced Applications and Material Science Contexts

Role as a Synthetic Building Block in Organic Synthesis

The thiomorpholine (B91149) scaffold, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is a privileged structure in medicinal and materials chemistry. jchemrev.comjchemrev.com Its derivatives are utilized in the synthesis of a wide array of biologically active molecules, including antimicrobial and anticancer agents. jchemrev.commdpi.comnih.gov The value of the thiomorpholine ring lies in its structural features, which can be readily modified to tune the physicochemical properties of the target molecules. jchemrev.comjchemrev.com The oxidation of the sulfur atom to a sulfoxide (B87167), as in 4-thiomorpholineacetic acid, 1-oxide, further expands its synthetic utility by introducing a chiral center (at the sulfur atom) and a polar sulfinyl group, which can influence solubility and intermolecular interactions. mdpi.com

While specific documented examples of this compound as a direct precursor in complex organic syntheses are not extensively reported in publicly available literature, the synthesis of related thiomorpholine-3-carboxylic acid derivatives has been achieved through polymer-supported methods. nih.govresearchgate.net This approach, starting from immobilized amino acids, demonstrates a viable route to incorporating the thiomorpholine carboxylic acid framework into larger molecules, highlighting the potential of such derivatives as versatile building blocks. nih.govresearchgate.net The general synthetic accessibility of thiomorpholine and its derivatives, often prepared from readily available starting materials like cysteamine (B1669678), further underscores their importance in synthetic chemistry. acs.org The presence of the carboxylic acid group in this compound provides a handle for further functionalization, for instance, through amide bond formation, allowing for its incorporation into peptides or other complex architectures.

Ligand Design in Coordination Chemistry

The sulfoxide group is a well-established functional group for the coordination of metal ions. rsc.orgnih.gov The oxygen atom of the sulfoxide is a hard donor, while the sulfur atom is a soft donor, allowing for coordination to a variety of metal centers. This dual-coordinating ability makes sulfoxide-containing molecules attractive candidates for the design of novel ligands in coordination chemistry. The use of chiral sulfoxides as ligands has been particularly explored in the field of asymmetric catalysis. nih.gov

Although specific studies detailing the use of this compound as a ligand for coordination complexes are not prominent in the literature, its structural motifs suggest significant potential in this area. The molecule possesses multiple potential coordination sites: the sulfoxide oxygen, the sulfoxide sulfur, the nitrogen atom of the thiomorpholine ring, and the carboxylate group. This multidentate character could allow for the formation of stable chelate complexes with a range of transition metals. The design of such ligands is crucial for the development of new catalysts, metal-organic frameworks (MOFs), and materials with interesting magnetic or optical properties. The ability of sulfoxides to form stable complexes with transition metals has been extensively studied, and this knowledge can be extrapolated to predict the coordination behavior of this compound. rsc.org

Catalytic Applications

The unique electronic properties of the thiomorpholine 1-oxide moiety suggest its potential in various catalytic applications, from electrocatalysis to more traditional acid-base catalysis.

Electrocatalysis (e.g., oxygen evolution reaction)

Electrocatalysis is a key technology for sustainable energy conversion and storage, with reactions such as the oxygen evolution reaction (OER) being of critical importance. rsc.org The development of efficient and stable electrocatalysts is a major research focus. While there is no direct report on the electrocatalytic activity of this compound, the electrochemical behavior of sulfoxides has been investigated. The oxidation of sulfides to sulfoxides is an electrochemically driven process, indicating the redox activity of the sulfur center. acs.org This redox couple could potentially be harnessed in electrocatalytic cycles.

It is conceivable that metal complexes of this compound could be designed to act as OER catalysts. The ligand could stabilize the metal center in different oxidation states, a key requirement for many catalytic cycles. Furthermore, the sulfoxide group itself might participate in the reaction mechanism, for example, by modulating the electronic properties of the metal center or by acting as a proton relay. However, without experimental data, this remains a hypothetical application that warrants further investigation.

Acid-Base Catalysis

The thiomorpholine moiety possesses both acidic and basic characteristics. The nitrogen atom is basic, while the protons on the carbons adjacent to the sulfoxide group can exhibit some acidity. In polymers containing thiomorpholine 1-oxide units, the pKa of the protonated amine has been determined to be around 5.6. mdpi.com This value indicates a weak basic character, which could be exploited in acid-base catalysis.

The presence of both an acidic carboxylic acid group and a basic amine in this compound makes it an interesting candidate for bifunctional catalysis. Such catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reaction rates and selectivities. While specific applications of this compound in acid-base catalysis have not been reported, its structure is reminiscent of amino acids and other bifunctional molecules that are known to be effective organocatalysts.

Development of Novel Materials Incorporating Thiomorpholine 1-Oxide Moieties

One of the most promising and well-documented applications of thiomorpholine 1-oxide derivatives is in the field of materials science, particularly in the development of "smart" or stimuli-responsive polymers. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or redox potential.

Researchers have successfully synthesized polymers containing thiomorpholine 1-oxide units that exhibit dual pH and temperature responsiveness. mdpi.com For instance, poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) is a hydrophilic polymer that displays a lower critical solution temperature (LCST) in aqueous solutions. mdpi.com Below the LCST, the polymer is soluble, while above this temperature, it becomes insoluble and precipitates. This behavior is influenced by the pH of the solution. In acidic media, the tertiary amine of the thiomorpholine ring becomes protonated, which increases the hydrophilicity of the polymer and eliminates the LCST behavior. mdpi.com

This stimuli-responsive behavior makes these materials highly attractive for biomedical applications, such as drug delivery systems that can release their payload in the acidic environment of a tumor or within specific cellular compartments. The oxidation of the sulfur atom from a sulfide (B99878) to a sulfoxide is a key step in imparting these properties, as it significantly increases the hydrophilicity of the resulting polymer. mdpi.com

Below is a table summarizing the properties of a representative thiomorpholine 1-oxide-containing polymer:

| Polymer | Monomer | pKa | LCST Behavior | Potential Application |

| Poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) | Ethylthiomorpholine oxide methacrylate (B99206) (THOXMA) | ~5.6 | pH-dependent; present in neutral and alkaline conditions, absent in acidic conditions. mdpi.com | Stimuli-responsive materials for biological applications. mdpi.com |

The development of such advanced materials highlights the significant potential of incorporating the thiomorpholine 1-oxide moiety into polymer backbones to create functional materials with tailored properties.

Research Gaps, Challenges, and Future Directions for 4 Thiomorpholineacetic Acid, 1 Oxide Research

Development of Novel and Efficient Stereoselective Synthetic Routes

A significant challenge in the study of 4-Thiomorpholineacetic acid, 1-oxide lies in the development of efficient and stereoselective synthetic methodologies. The oxidation of the sulfur atom in the thiomorpholine (B91149) ring creates a stereocenter, leading to the possibility of (R)- and (S)-enantiomers. Furthermore, the conformational landscape of the six-membered ring can result in different diastereomers. To date, specific synthetic routes for this compound are not well-documented in the scientific literature. General methods for the oxidation of thiomorpholines, often employing oxidizing agents like hydrogen peroxide or potassium permanganate (B83412), typically yield racemic mixtures of the corresponding sulfoxides. guidechem.comevitachem.com

Future research should prioritize the development of asymmetric synthetic strategies to obtain enantiomerically pure forms of this compound. This could involve the use of chiral oxidizing agents or metal-based catalysts with chiral ligands. An alternative approach could be the enzymatic oxidation of 4-thiomorpholineacetic acid, leveraging the high stereoselectivity often observed in biocatalysis. Furthermore, the development of efficient methods for the separation of stereoisomers, such as chiral chromatography, will be crucial for detailed studies of their individual properties.

Comprehensive Spectroscopic and Structural Characterization of All Possible Stereoisomers

The lack of dedicated research on this compound extends to its spectroscopic and structural characterization. While NMR data for the parent thiomorpholine 1-oxide are available in public databases, detailed spectroscopic analysis of the acetic acid derivative and its individual stereoisomers is absent. nih.govchemicalbook.com A comprehensive characterization using a suite of spectroscopic techniques is a critical next step.

Future work must involve the detailed analysis of the ¹H and ¹³C NMR spectra of each stereoisomer. researchgate.net This would allow for the elucidation of the conformational preferences of the thiomorpholine ring and the orientation of the N-acetic acid substituent. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable in assigning all proton and carbon signals unambiguously. Additionally, vibrational spectroscopy (FT-IR and Raman) could provide insights into the functional groups and their molecular environment. Mass spectrometry will be essential for confirming the molecular weight and fragmentation patterns.

Crucially, single-crystal X-ray diffraction studies of the different stereoisomers are needed to definitively determine their three-dimensional structures. mdpi.com This would provide precise information on bond lengths, bond angles, and the conformation of the thiomorpholine ring (e.g., chair, boat, or twist-boat). Such structural data are fundamental for understanding the molecule's reactivity and potential interactions.

In-depth Mechanistic Studies of Under-explored Chemical Reactions

The chemical reactivity of this compound remains largely unexplored. The presence of multiple functional groups—a sulfoxide (B87167), a tertiary amine, and a carboxylic acid—suggests a rich and varied chemical reactivity. The sulfoxide group can participate in further oxidation to the corresponding sulfone, or it can be reduced back to the sulfide (B99878). The lone pair of electrons on the nitrogen atom can be involved in nucleophilic reactions, and the carboxylic acid moiety can undergo esterification, amidation, or other typical carboxylic acid reactions.

Future research should focus on systematic studies of the reactivity of this compound under various reaction conditions. Mechanistic investigations of its oxidation, reduction, and reactions at the nitrogen and carboxylic acid centers are warranted. For instance, studying the kinetics and mechanism of the oxidation of the sulfoxide to the sulfone could provide valuable insights into the electronic effects of the N-acetic acid group. Understanding the factors that control the reactivity of this trifunctional molecule will be key to unlocking its potential in synthetic chemistry.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Interactions

In the absence of extensive experimental data, computational modeling presents a powerful tool for gaining a predictive understanding of the properties and reactivity of this compound. Computational studies on related thiomorpholine derivatives have provided valuable insights into their conformational preferences, energetics, and reactivity. researchgate.netfigshare.com

Future computational work should focus on several key areas. Firstly, high-level quantum mechanical calculations can be employed to determine the relative energies of the different stereoisomers and conformers of this compound. This will help in predicting the most stable structures in the gas phase and in solution. Secondly, computational methods can be used to model the transition states of various chemical reactions, providing insights into reaction mechanisms and activation energies. nih.gov This can guide the design of experiments for the under-explored reactions mentioned in the previous section. Finally, molecular dynamics simulations can be utilized to study the interactions of this compound with other molecules, including solvents and potential biological targets.

Exploration of New Chemical Interactions and Materials Science Applications

The unique combination of a hydrophilic sulfoxide group, a tertiary amine, and a carboxylic acid suggests that this compound could exhibit interesting intermolecular interactions and find applications in materials science. Polymers derived from thiomorpholine oxide have already shown promise as smart materials for biological applications due to their stimuli-responsive nature. mdpi.com

A significant area for future research is the investigation of the self-assembly properties of this compound and its derivatives. The potential for forming hydrogen bonds and other non-covalent interactions could lead to the formation of supramolecular structures with interesting properties. Furthermore, this compound could serve as a novel monomer for the synthesis of functional polymers. The incorporation of the thiomorpholine-1-oxide acetic acid moiety into polymer backbones could impart unique solubility, chelating, or responsive properties to the resulting materials. ambeed.com Exploration of its use as a ligand for metal complexes could also lead to new catalysts or materials with interesting electronic or magnetic properties.

Strategies for Environmental Impact Mitigation (e.g., enhanced degradation)

The environmental fate of thiomorpholine and its derivatives is an important consideration, particularly given their use in various industrial and pharmaceutical applications. Studies on the biodegradation of morpholine (B109124) and thiomorpholine have identified specific metabolic pathways in microorganisms. nih.govresearchgate.net These studies have shown that the degradation can proceed through the cleavage of the C-N bond. researchgate.net

A crucial research gap is the lack of information on the environmental persistence and biodegradability of this compound. Future studies should investigate its susceptibility to microbial degradation and identify the metabolic pathways involved. Understanding the environmental fate of this compound is essential for assessing its potential environmental impact. Furthermore, research could be directed towards developing strategies for enhanced degradation, such as identifying or engineering microorganisms with improved catabolic capabilities for this class of compounds. This proactive approach to environmental stewardship is a critical aspect of modern chemical research.

Elucidation of Structure-Reactivity Relationships within Thiomorpholine 1-Oxide Derivatives

Establishing clear structure-reactivity relationships (SRRs) is a fundamental goal in chemistry, providing the knowledge base for the rational design of new molecules with desired properties. For thiomorpholine 1-oxide derivatives, SRR studies are still in their infancy. While some structure-activity relationship studies have been conducted on various thiomorpholine derivatives in the context of medicinal chemistry, a systematic investigation of the impact of the sulfoxide group and N-substituents on reactivity is lacking. jchemrev.comjchemrev.com

Future research should involve the synthesis of a library of thiomorpholine 1-oxide derivatives with systematic variations in the N-substituent. By comparing the reactivity of this compound with other derivatives (e.g., with different alkyl, aryl, or functionalized N-substituents), it will be possible to elucidate the electronic and steric effects that govern their chemical behavior. For instance, comparing the pKa values, oxidation potentials, and rates of specific reactions across a series of derivatives would provide quantitative data for building robust SRR models. This knowledge will be instrumental in tailoring the properties of thiomorpholine 1-oxide derivatives for specific applications, from catalysis to materials science and beyond.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-thiomorpholineacetic acid, 1-oxide, and how can reaction conditions be optimized to improve yield?

- Methodology : Synthesis typically involves oxidation of thiomorpholine derivatives. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to deprotect intermediates, followed by alkalization and extraction (e.g., pH adjustment to 8.0 with aqueous ammonia) . Optimization may include solvent selection (e.g., DCM for solubility) and reaction monitoring via TLC. Purification often employs recrystallization (e.g., acetone) or chromatography on alumina .

- Key Challenges : Avoiding side reactions with strong bases or oxidizing agents, as highlighted in safety data .

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

- Methodology : Use LC-MS for metabolic profiling (e.g., detection of oxidation byproducts) and nuclear magnetic resonance (NMR) for stereochemical confirmation. Recrystallization from acetone or chromatography on alumina can resolve impurities .

- Data Interpretation : Compare melting points (mp) and elemental analysis (C, H, N percentages) with literature values to confirm identity .

Q. What safety protocols are critical when handling this compound in experimental workflows?

- Guidelines : Avoid contact with strong bases or oxidizers (e.g., H₂O₂) due to hazardous decomposition products like sulfur oxides . Use personal protective equipment (PPE) and ensure proper ventilation. In case of exposure, rinse eyes/skin with water for ≥15 minutes and consult a physician .

Advanced Research Questions

Q. How does the 1-oxide group influence the reactivity of 4-thiomorpholineacetic acid in nucleophilic or electrophilic reactions?

- Mechanistic Insights : The 1-oxide group enhances electrophilicity at adjacent atoms, facilitating nucleophilic attacks. For example, pyridine 1-oxides undergo β-alkylation with stereochemical specificity, suggesting similar reactivity patterns in thiomorpholine derivatives .

- Experimental Design : Use kinetic studies (e.g., reaction rate measurements under varying pH/temperature) and computational modeling (DFT) to map electronic effects .

Q. What analytical challenges arise in resolving enantiomers or diastereomers of this compound, and how can they be addressed?

- Methodology : Chiral resolution via TADDOL derivatives (e.g., 1-n-butyl-3-methyl-3-phospholene 1-oxide resolution) or enantioselective chromatography . LC-MS with chiral columns can differentiate diastereomeric metabolites (e.g., arecoline 1-oxide conjugates) .

- Data Contradictions : Discrepancies in reported melting points (e.g., 3,4-lutidine 1-oxide: lit. 128–130°C vs. observed 138°C) may stem from polymorphic forms or purification methods .

Q. How do storage conditions (e.g., temperature, light exposure) impact the stability of this compound, and what degradation products form?

- Stability Studies : Store under inert gas at –20°C to prevent oxidation. Hazardous decomposition products (e.g., sulfur oxides, carbon monoxide) form under fire or prolonged heat exposure .

- Analytical Tools : Use accelerated stability testing (40°C/75% RH) with LC-MS to track degradation pathways .

Q. What role does this compound play in metabolic pathways, and how can its conjugates be identified in biological systems?

- Metabolomic Workflow : Administer isotopically labeled compounds in vivo (e.g., mice models) and analyze urine/serum via LC-MS. Key conjugates include N-acetylcysteine or glycine adducts, as seen in arecoline 1-oxide metabolism .

Contradictions and Gaps in Current Knowledge

- Toxicological Data : Acute toxicity data are absent in some safety sheets , necessitating in vitro assays (e.g., MTT tests on cell lines) to fill gaps.

- Stereochemical Assignments : Limited data on enantiomeric configurations require advanced techniques like X-ray crystallography or circular dichroism (CD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.